![molecular formula C12H19N B2759744 [1-(4-Butylphenyl)ethyl]amine CAS No. 91552-69-1](/img/structure/B2759744.png)
[1-(4-Butylphenyl)ethyl]amine
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Overview
Description
“[1-(4-Butylphenyl)ethyl]amine” is a chemical compound with the CAS Number: 91552-69-1. It has a molecular weight of 177.29 and its IUPAC name is 1-(4-butylphenyl)ethanamine .
Molecular Structure Analysis
The molecular structure of [1-(4-Butylphenyl)ethyl]amine is represented by the linear formula C12H19N . The InChI code for this compound is 1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3 .Chemical Reactions Analysis
Amines like [1-(4-Butylphenyl)ethyl]amine can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . This process, known as the Hofmann elimination, involves the conversion of an amine into a better leaving group before the elimination occurs .Scientific Research Applications
Polymer Science Applications
- Polymer Solar Cells : An amine-based fullerene derivative was successfully applied as an acceptor and cathode interfacial material in polymer solar cells, demonstrating potential applications in nano-structured organic solar cells (Menglan Lv et al., 2014).
- Degradable Poly(β-amino esters) : Poly(β-aminoesters) synthesized via the addition of secondary amines showed hydrolytic degradation into non-toxic products, suggesting their use in biomedicine and as synthetic transfection vectors (David M. Lynn and R. Langer, 2000).
Organic Synthesis and Catalysis
- Enhanced Lipase-Catalyzed N-Acylation : A study on the lipase-catalyzed kinetic resolution of amines highlighted the potential of using certain acylation reagents for enhanced reaction rates, useful in preparing enantiopure amines (Maria Cammenberg et al., 2006).
- Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines were identified as versatile intermediates for the asymmetric synthesis of a variety of amines, demonstrating their utility in synthesizing highly enantioenriched amines (J. Ellman et al., 2002).
Environmental Science Applications
- Secondary Organic Aerosol Formation : Research on the oxidation of primary aliphatic amines with NO3 radicals provided insights into aerosol formation, relevant to understanding air quality impacts from agricultural and automotive emissions (Q. Malloy et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-(4-butylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWVBFNOIKOLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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